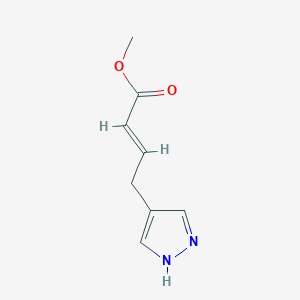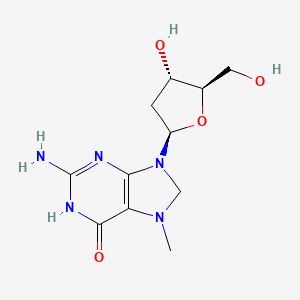
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to an ethanethione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyridine ring using a methylating agent such as methyl iodide.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached to the ethanethione moiety through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the pyrrolidine-ethanethione moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanethione moiety to an ethane group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a thione group.
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
2-(6-Methylpyridin-2-yl)-1-(pyrrolidin-1-yl)ethanethione is unique due to the presence of the ethanethione moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2S |
|---|---|
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-2-yl)-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H16N2S/c1-10-5-4-6-11(13-10)9-12(15)14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 |
Clave InChI |
WWQSWWFBNBNGIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC(=S)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)


![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
